1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
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Overview
Description
1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, also known as PF-04991532, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea exerts its pharmacological effects by selectively inhibiting the activity of the enzyme phosphodiesterase 9 (PDE9), which is involved in the regulation of intracellular signaling pathways. By inhibiting PDE9, 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea increases the levels of cyclic guanosine monophosphate (cGMP), a signaling molecule that plays a crucial role in various physiological processes.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has been shown to have several biochemical and physiological effects, including increased levels of cGMP, reduced inflammation, and improved cognitive function. In animal models, 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has also been shown to reduce tumor growth and improve survival rates.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is its high selectivity for PDE9, which reduces the risk of off-target effects. However, one of the limitations of 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea. One potential application is in the treatment of cancer, where 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea could be used in combination with other chemotherapeutic agents to improve treatment outcomes. Another potential application is in the treatment of neurological disorders, where 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea could be used to improve cognitive function in patients with conditions such as Alzheimer's disease. Additionally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea to improve its efficacy and safety in clinical trials.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a novel small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its high selectivity for PDE9 and its ability to modulate intracellular signaling pathways make it a promising candidate for further research and development. However, further studies are needed to optimize its pharmacokinetics and pharmacodynamics and to explore its potential therapeutic applications in clinical trials.
Synthesis Methods
1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is synthesized through a multi-step process that involves the reaction of 4-fluorophenyl isocyanate with 6-oxo-3-(3-aminopropyl)-1,4-dihydropyridazine-1-carboxylic acid, followed by the addition of N,N-dimethylformamide dimethyl acetal. The resulting product is then treated with hydrochloric acid to obtain 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea in high purity.
Scientific Research Applications
1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In preclinical studies, 1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function in animal models.
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-11-4-6-12(7-5-11)18-14(21)16-8-2-10-19-13(20)3-1-9-17-19/h1,3-7,9H,2,8,10H2,(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZHQSEPPKSQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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